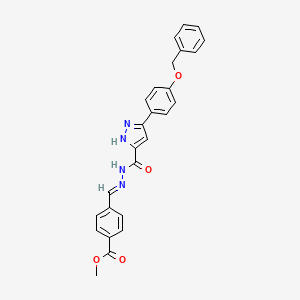
(E)-methyl 4-((2-(3-(4-(benzyloxy)phenyl)-1H-pyrazole-5-carbonyl)hydrazono)methyl)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-methyl 4-((2-(3-(4-(benzyloxy)phenyl)-1H-pyrazole-5-carbonyl)hydrazono)methyl)benzoate is a useful research compound. Its molecular formula is C26H22N4O4 and its molecular weight is 454.486. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (E)-methyl 4-((2-(3-(4-(benzyloxy)phenyl)-1H-pyrazole-5-carbonyl)hydrazono)methyl)benzoate is a novel derivative of pyrazole, a class of compounds known for their diverse biological activities. This article delves into the biological activity of this compound, highlighting its synthesis, potential therapeutic applications, and relevant research findings.
Chemical Structure and Synthesis
The structure of this compound can be broken down into its components:
- Benzyloxy group : Enhances lipophilicity and biological activity.
- Pyrazole core : Known for anti-inflammatory, anticancer, and antimicrobial properties.
The synthesis typically involves:
- Formation of the pyrazole ring through the reaction of hydrazine derivatives with appropriate carbonyl compounds.
- Substitution reactions to introduce the benzyloxy and methyl benzoate groups.
Biological Activity Overview
Research indicates that pyrazole derivatives exhibit a range of biological activities, including:
- Anticancer Activity : Various pyrazoles have been tested against cancer cell lines, showing significant cytotoxic effects.
- Anti-inflammatory Effects : Pyrazoles have demonstrated the ability to inhibit inflammatory pathways.
- Antimicrobial Properties : Some derivatives show effectiveness against bacterial and fungal strains.
Anticancer Activity
A study evaluated several pyrazole derivatives for their cytotoxic effects on breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cell lines. The compound exhibited notable inhibition of cell proliferation, with IC50 values indicating effective dosage levels. The mechanism was linked to tubulin polymerization inhibition, which is critical in cancer cell division .
Anti-inflammatory Effects
Another study focused on the anti-inflammatory properties of hydrazone derivatives, including those similar to our compound. The results showed that these compounds could significantly reduce intracellular calcium levels induced by platelet-activating factor (PAF), indicating a potential pathway for anti-inflammatory action .
Antimicrobial Properties
Research has also highlighted the antimicrobial potential of pyrazole derivatives. Compounds structurally related to this compound were tested against various microbial strains, demonstrating effective inhibition .
Data Table: Summary of Biological Activities
| Activity Type | Cell Lines/Organisms | IC50 Values | Mechanism of Action |
|---|---|---|---|
| Anticancer | MCF-7, SiHa, PC-3 | Varies (e.g., <10 µM) | Inhibition of tubulin polymerization |
| Anti-inflammatory | Primary endothelial cells | Significant reduction in Ca²⁺ levels | Inhibition of PAF-induced pathways |
| Antimicrobial | Various bacteria/fungi | Effective at low concentrations | Disruption of microbial cell function |
属性
IUPAC Name |
methyl 4-[(E)-[[3-(4-phenylmethoxyphenyl)-1H-pyrazole-5-carbonyl]hydrazinylidene]methyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O4/c1-33-26(32)21-9-7-18(8-10-21)16-27-30-25(31)24-15-23(28-29-24)20-11-13-22(14-12-20)34-17-19-5-3-2-4-6-19/h2-16H,17H2,1H3,(H,28,29)(H,30,31)/b27-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOBOITNPAFVTOY-JVWAILMASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














